3-(1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione 3-(1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 2034366-33-9
VCID: VC4698973
InChI: InChI=1S/C17H22N4O3/c1-19(2)14-5-3-4-12(10-14)16(23)20-8-6-13(7-9-20)21-15(22)11-18-17(21)24/h3-5,10,13H,6-9,11H2,1-2H3,(H,18,24)
SMILES: CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)N3C(=O)CNC3=O
Molecular Formula: C17H22N4O3
Molecular Weight: 330.388

3-(1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione

CAS No.: 2034366-33-9

Cat. No.: VC4698973

Molecular Formula: C17H22N4O3

Molecular Weight: 330.388

* For research use only. Not for human or veterinary use.

3-(1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione - 2034366-33-9

Specification

CAS No. 2034366-33-9
Molecular Formula C17H22N4O3
Molecular Weight 330.388
IUPAC Name 3-[1-[3-(dimethylamino)benzoyl]piperidin-4-yl]imidazolidine-2,4-dione
Standard InChI InChI=1S/C17H22N4O3/c1-19(2)14-5-3-4-12(10-14)16(23)20-8-6-13(7-9-20)21-15(22)11-18-17(21)24/h3-5,10,13H,6-9,11H2,1-2H3,(H,18,24)
Standard InChI Key YUGNLLQDAVLLPH-UHFFFAOYSA-N
SMILES CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)N3C(=O)CNC3=O

Introduction

Synthesis and Characterization

The synthesis of compounds like 3-(1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione typically involves multi-step reactions, including the formation of the piperidine and imidazolidine rings, followed by the introduction of the benzoyl and dimethylamino groups. Characterization methods such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are essential for confirming the structure and purity of the synthesized compound.

Synthesis StepMethod
Formation of Piperidine RingReaction of suitable precursors under controlled conditions.
Introduction of Benzoyl GroupAcylation reaction using a benzoyl chloride derivative.
Formation of Imidazolidine RingCondensation reaction involving urea or similar compounds.

Potential Biological Activities

Compounds with similar structures have shown potential in various biological applications, including antiviral, antibacterial, and anticancer activities. The presence of the piperidine and imidazolidine rings, along with functional groups like the benzoyl and dimethylamino groups, can facilitate interactions with enzymes or receptors involved in disease pathways.

Potential ActivityMechanism
Antiviral ActivityInhibition of viral enzymes or interference with viral replication processes.
Antibacterial ActivityDisruption of bacterial cell wall synthesis or interference with essential bacterial enzymes.
Anticancer ActivityInhibition of cell proliferation or induction of apoptosis in cancer cells.

Future Research Directions

Given the lack of specific information on 3-(1-(3-(Dimethylamino)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione, future research should focus on its synthesis, characterization, and biological evaluation. This could involve:

  • Synthetic Chemistry: Developing efficient synthesis routes to obtain the compound in high purity.

  • Biological Screening: Evaluating the compound's activity against various biological targets to identify potential therapeutic applications.

  • Pharmacokinetic Studies: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties to determine its drug-like characteristics.

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